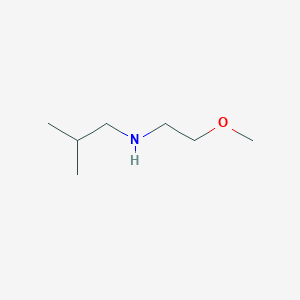![molecular formula C15H15BrN2O B3201580 N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide CAS No. 1019555-56-6](/img/structure/B3201580.png)
N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide
Übersicht
Beschreibung
“N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide” is a chemical compound with the CAS Number: 1019555-56-6 . It has a molecular weight of 319.2 and its IUPAC name is N-{4-[(4-bromobenzyl)amino]phenyl}acetamide .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Molecular Structure Analysis
The molecular structure of “N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide” can be represented by the InChI code: 1S/C15H15BrN2O/c1-11(19)18-15-8-6-14(7-9-15)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19) .It has a molecular weight of 319.2 and its storage temperature is room temperature .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activities
One area of study involves the synthesis and analysis of derivatives related to N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide for potential anticonvulsant activities. The crystal structure analysis of certain acetamido derivatives has provided insights into their stereochemistry, which could be responsible for their biological activity. This research aims to develop new therapeutic agents for epilepsy and related disorders by understanding the structural requirements for anticonvulsant efficacy (Camerman et al., 2005).
Coordination Chemistry and Antioxidant Activity
In coordination chemistry, derivatives of N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide have been used to construct novel Co(II) and Cu(II) complexes. These complexes have been characterized and evaluated for their antioxidant activities, demonstrating significant potential. The study emphasizes the role of hydrogen bonding in the self-assembly processes of these complexes and their potential applications in developing new antioxidant agents (Chkirate et al., 2019).
Free Radical Scavenging Activity
Another research focus has been on the free radical scavenging activity of N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide derivatives. The study includes both experimental and theoretical approaches to evaluate the antioxidant mechanisms of these compounds. Such research provides valuable insights into the development of new antioxidant compounds for various applications, including as dietary supplements or in pharmaceuticals (Boudebbous et al., 2021).
Crystal Structure and Molecular Interactions
Research on the crystal structures of acetamide derivatives, including N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide, has contributed to a deeper understanding of molecular interactions, such as hydrogen bonding and halogen interactions. This knowledge is crucial for the design of new materials and pharmaceutical compounds, highlighting the versatility of these acetamide derivatives in scientific research (Boechat et al., 2011).
Potential Pesticides
Additionally, derivatives of N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide have been characterized for their potential use as pesticides. X-ray powder diffraction studies of new derivatives aim to explore their applicability in agricultural settings, underscoring the chemical's utility beyond medicinal applications (Olszewska et al., 2008).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds have shown promising antimicrobial and antiproliferative activities .
Mode of Action
Related compounds have been studied for their pharmacological activities against pathogens and cancerous cells .
Biochemical Pathways
Related compounds have been shown to have antimicrobial and anticancer activities, suggesting they may interact with pathways related to cell growth and proliferation .
Pharmacokinetics
The compound is a solid powder and is soluble in organic solvents such as ethanol and ether, but has poor solubility in water . This suggests that its bioavailability may be influenced by these properties.
Result of Action
Related compounds have shown promising antimicrobial and antiproliferative activities .
Action Environment
The compound’s solubility properties suggest that the presence of organic solvents could potentially influence its action .
Eigenschaften
IUPAC Name |
N-[4-[(4-bromophenyl)methylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-11(19)18-15-8-6-14(7-9-15)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMOMMDRSYTTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



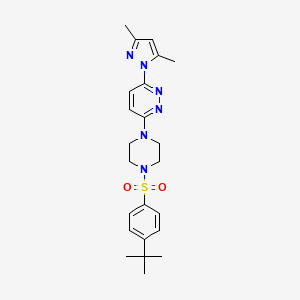


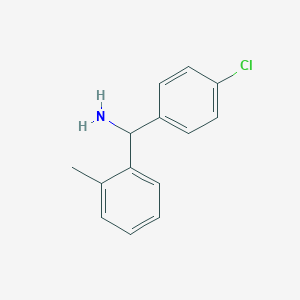



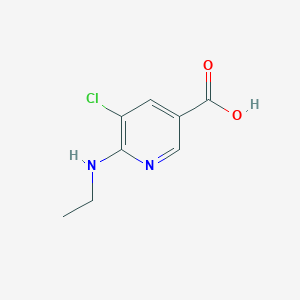
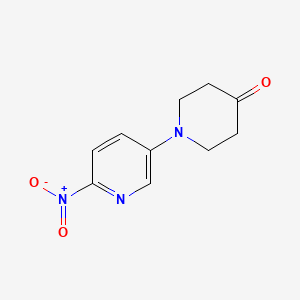
![3-[(Propan-2-yl)amino]benzonitrile](/img/structure/B3201568.png)

amine](/img/structure/B3201598.png)
